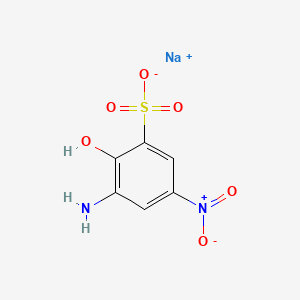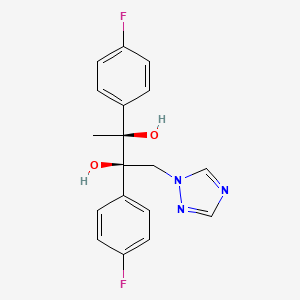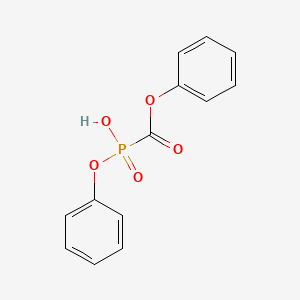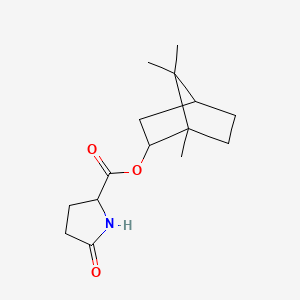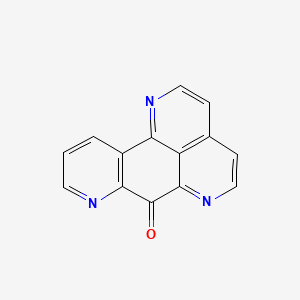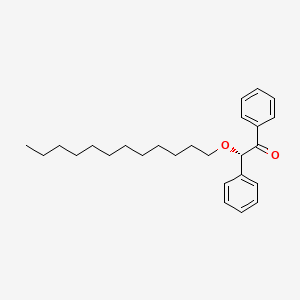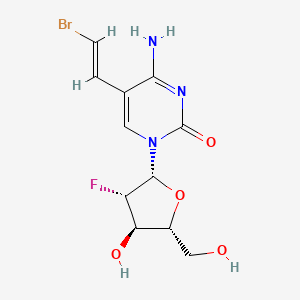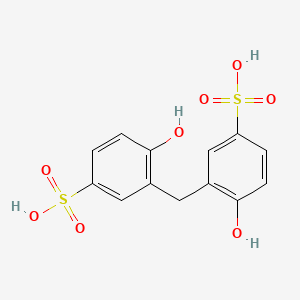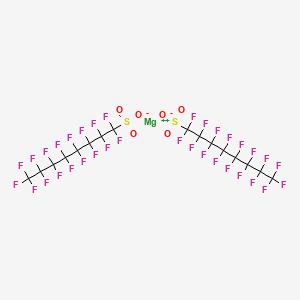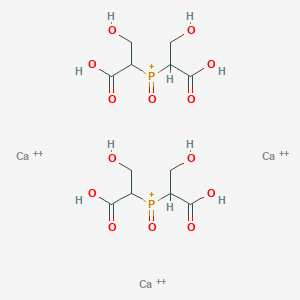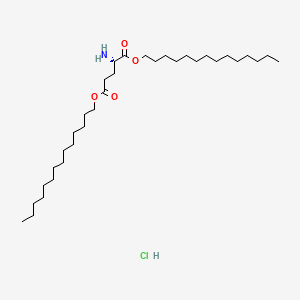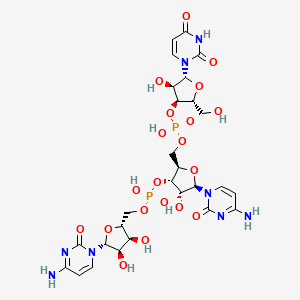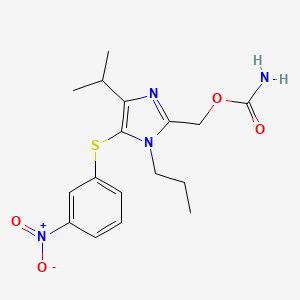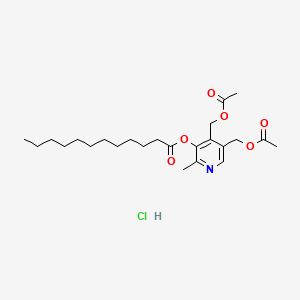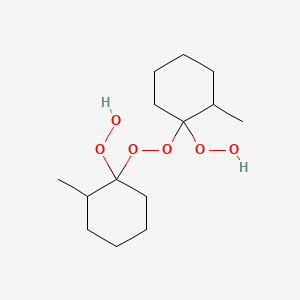
Dioxybis(methylcyclohexylidene) hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxybis(methylcyclohexylidene) hydroperoxide is a heterocyclic organic compound with the molecular formula C14H26O6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dioxybis(methylcyclohexylidene) hydroperoxide involves the reaction of methylcyclohexylidene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroperoxide group. The process involves maintaining specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through various techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dioxybis(methylcyclohexylidene) hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under specific conditions, it can be reduced to form different products.
Substitution: The hydroperoxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dioxybis(methylcyclohexylidene) hydroperoxide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Investigated for its potential effects on biological systems and its role in oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Dioxybis(methylcyclohexylidene) hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, leading to oxidative stress and potential cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and redox signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dioxybis(ethylcyclohexylidene) hydroperoxide
- Dioxybis(propylcyclohexylidene) hydroperoxide
- Dioxybis(butylcyclohexylidene) hydroperoxide
Uniqueness
Dioxybis(methylcyclohexylidene) hydroperoxide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
85896-57-7 |
|---|---|
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
1-hydroperoxy-1-(1-hydroperoxy-2-methylcyclohexyl)peroxy-2-methylcyclohexane |
InChI |
InChI=1S/C14H26O6/c1-11-7-3-5-9-13(11,17-15)19-20-14(18-16)10-6-4-8-12(14)2/h11-12,15-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
LKORFINXKUPUPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(OO)OOC2(CCCCC2C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


